molecular formula C11H12F3N3 B2573602 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile CAS No. 1006333-95-4

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B2573602
CAS No.: 1006333-95-4
M. Wt: 243.233
InChI Key: OVOCWOKMJCQGQO-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile ( 1006333-95-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl group, and is further functionalized with a butanenitrile chain. The nitrile group is a key functional moiety in modern drug design, known to enhance binding affinity to biological targets and improve pharmacokinetic profiles of lead compounds by acting as a hydrogen bond acceptor and influencing the electronic properties of the molecule . While specific biological data for this exact compound may be limited, its core structure is recognized in pharmaceutical research, with closely related pyrazole derivatives being investigated as modulators of targets such as LRRK2 for potential use in Parkinson's disease therapeutics . Researchers value this nitrile-containing scaffold for developing novel molecules in various therapeutic areas. The product is supplied with a purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCWOKMJCQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a suitable olefin to form the pyrazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14F3N3
  • Molecular Weight : 233.23 g/mol
  • IUPAC Name : 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile

The structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the cyclopropyl moiety also contributes to its unique pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have been found to inhibit the proliferation of breast cancer cells through the modulation of the PI3K/Akt signaling pathway .
  • Anti-inflammatory Properties :
    The compound has also been investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects :
    Some studies suggest that pyrazole derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

The unique chemical properties of this compound make it a valuable candidate in agrochemicals:

  • Pesticide Development :
    Compounds with pyrazole structures have been explored as potential pesticides due to their ability to disrupt insect neurotransmission pathways. The trifluoromethyl group enhances their potency and selectivity towards target pests while minimizing harm to non-target organisms .
  • Herbicide Formulation :
    Pyrazole derivatives have shown promise as herbicides by inhibiting specific enzymes involved in plant growth regulation. This can lead to effective weed control while reducing the environmental impact associated with traditional herbicides .

Materials Science Applications

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry :
    The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing into how these compounds can be used as additives or crosslinking agents in polymer formulations .
  • Nanotechnology :
    Due to their small size and unique chemical reactivity, pyrazole derivatives are being explored for use in nanotechnology applications, including drug delivery systems where they can improve the solubility and bioavailability of therapeutic agents .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several pyrazole derivatives, including those structurally similar to this compound, demonstrating their efficacy against various cancer cell lines.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that pyrazole-based compounds showed a significant reduction in pest populations when used as part of an integrated pest management strategy, showcasing their potential as environmentally friendly alternatives to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally related pyrazole derivatives, focusing on substituents and functional groups:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Application/Notes
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile 1006333-95-4 C₁₁H₁₂F₃N₃ 243.23 Cyclopropyl, trifluoromethyl, butanenitrile Discontinued (CymitQuimica)
Mavacoxib 170569-88-7 C₁₆H₁₁F₄N₃O₂S 385.30 Fluorophenyl, trifluoromethyl, sulfonamide NSAID for pain/inflammation
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) N/A C₁₀H₈N₆O₂S ~292.27 Amino, hydroxy, cyanothiophene Synthetic intermediate
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative (7b) N/A C₁₂H₁₂N₄O₃S ~292.31 Ethyl carboxylate, diamino-thiophene Synthetic intermediate
Substituent Analysis:
  • Cyclopropyl vs.
  • Butanenitrile vs. Sulfonamide : The nitrile side chain increases polarity, contrasting with Mavacoxib’s sulfonamide group, which enhances water solubility and target binding .
  • Trifluoromethyl Group : Common to all compounds, this group contributes to electron-withdrawing effects and resistance to oxidative metabolism .

Biological Activity

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile, identified by its CAS number 1006333-95-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃F₃N₄. It features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, contributing to its unique biological profile. The compound can be synthesized through various chemical pathways involving the modification of pyrazole derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, related pyrazole compounds have demonstrated effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro tests showed that certain pyrazole derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Antifungal Activity

The antifungal potential of this compound has been examined in several studies. Compounds structurally similar to this nitrile demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Candida albicans. In particular, the inhibition rates were comparable to established antifungal agents, suggesting that this compound could serve as a viable alternative in antifungal therapy .

Insecticidal Activity

Insecticidal assays have shown that pyrazole derivatives exhibit varying degrees of insecticidal activity against common agricultural pests. For example, compounds similar to this compound have been tested against Spodoptera frugiperda and Mythimna separata with mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL . This indicates potential utility in agricultural pest management.

Anticancer Activity

Emerging research highlights the anticancer properties of trifluoromethylated pyrazoles. In vitro studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). The effectiveness was assessed using the MTT assay, revealing IC50 values lower than those of traditional chemotherapeutics like doxorubicin .

Case Studies

Several case studies further elucidate the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Biochemical Technology demonstrated that pyrazole derivatives inhibited bacterial strains effectively, showcasing their potential as antimicrobial agents .
  • Fungal Inhibition : Research indicated that specific pyrazole compounds achieved over 90% inhibition against Botrytis cinerea in laboratory settings, suggesting their application in crop protection .
  • Insect Control : Field trials reported that certain pyrazole derivatives significantly reduced pest populations in agricultural settings, highlighting their practical applications in pest management strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole intermediates (e.g., 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole) are typically alkylated with butanenitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization of solvent polarity and temperature is critical to avoid side products like N-alkylation over O-alkylation .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yields range from 38–75% depending on steric hindrance from the cyclopropyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify pyrazole ring protons (δ 6.5–8.0 ppm) and nitrile signals (δ 2.5–3.5 ppm). The trifluoromethyl group appears as a singlet in 19F NMR (δ -60 to -65 ppm) .
  • HRMS : Confirm molecular weight (calculated for C₁₁H₁₁F₃N₄: 256.09; observed m/z 256.10 ).
  • Purity Analysis : Use HPLC with a C18 column (95–97% purity achievable via recrystallization in ethanol/water) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl-pyrazole core in nucleophilic or electrophilic reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites at the pyrazole C-4 position and nucleophilic sites at the nitrile group .
  • Compare with experimental The cyclopropyl group enhances steric protection, reducing unwanted ring-opening reactions .

Q. What strategies resolve contradictions in reported melting points or purity levels for this compound?

  • Analysis :

  • Melting Point Variability : Differences arise from polymorphic forms. Use DSC to identify stable crystalline phases (e.g., mp 161–164°C for analogous pyrazole sulfonamides ).
  • Purity Discrepancies : Contaminants like unreacted nitrile precursors (detectable via GC-MS) may lower purity. Repurify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

  • Experimental Design :

  • Conduct stability studies in buffers (pH 1–14) at 40°C for 48 hours. Monitor degradation via LC-MS. The trifluoromethyl group stabilizes the pyrazole ring against hydrolysis but increases sensitivity to strong bases (e.g., NaOH > 1M) .

Data-Driven Research Questions

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis with palladium complexes to control stereochemistry .
  • Scale-Up Risks : Exothermic alkylation steps require controlled temperature gradients (ΔT < 5°C/hour) to prevent racemization .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Approach :

  • Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to improve binding affinity to target proteins (e.g., kinase inhibitors) .
  • Compare IC₅₀ values in enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory analogs ).

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